molecular formula C14H16N2O5 B2995394 2-(4-Nitro-phenylcarbamoyl)-cyclohexanecarboxylic acid CAS No. 17716-19-7

2-(4-Nitro-phenylcarbamoyl)-cyclohexanecarboxylic acid

Cat. No.: B2995394
CAS No.: 17716-19-7
M. Wt: 292.291
InChI Key: OMUPALOXANKWJW-UHFFFAOYSA-N
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Description

2-(4-Nitro-phenylcarbamoyl)-cyclohexanecarboxylic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a carbamoyl group and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-phenylcarbamoyl)-cyclohexanecarboxylic acid typically involves the reaction of 4-nitroaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Nitroaniline} + \text{Cyclohexanecarboxylic acid chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-phenylcarbamoyl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 2-(4-Amino-phenylcarbamoyl)-cyclohexanecarboxylic acid.

    Substitution: Various substituted derivatives of the phenyl ring.

    Hydrolysis: 4-Nitroaniline and cyclohexanecarboxylic acid.

Scientific Research Applications

2-(4-Nitro-phenylcarbamoyl)-cyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-phenylcarbamoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-phenylcarbamoyl)-cyclohexanecarboxylic acid: A reduced derivative with an amino group instead of a nitro group.

    4-Nitrophenylacetic acid: A structurally related compound with a nitro group attached to a phenyl ring and an acetic acid moiety.

    N-(4-Nitrophenyl)carbamate derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

2-(4-Nitro-phenylcarbamoyl)-cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

2-[(4-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-13(11-3-1-2-4-12(11)14(18)19)15-9-5-7-10(8-6-9)16(20)21/h5-8,11-12H,1-4H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUPALOXANKWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17716-19-7
Record name CIS-HEXAHYDRO-N-(4-NITROPHENYL)PHTHALAMIC ACID
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